4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Drug Discovery Medicinal Chemistry Scaffold Design

This high-purity (≥95%) thiazole-5-carboxylic acid scaffold is rationally designed for medicinal chemistry and SAR exploration. Its unique 2-propyl substituent offers a distinct lipophilic vector (CLogP ~2.2) that is absent in 2-ethyl or 2-methyl analogs, directly impacting binding affinity and metabolic stability. Researchers rely on this building block to systematically investigate hydrophobic interactions in enzyme active sites and to generate diverse amide/ester libraries for high-throughput screening. Do not substitute with generic analogs.

Molecular Formula C8H11NO2S
Molecular Weight 185.24
CAS No. 113391-64-3
Cat. No. B2745720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid
CAS113391-64-3
Molecular FormulaC8H11NO2S
Molecular Weight185.24
Structural Identifiers
SMILESCCCC1=NC(=C(S1)C(=O)O)C
InChIInChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11)
InChIKeyADYWYTDCZAVNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (CAS 113391-64-3): Chemical Identity and Sourcing Baseline


4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (CAS 113391-64-3) is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position, a propyl chain at the 2-position, and a carboxylic acid moiety at the 5-position. This specific substitution pattern distinguishes it from simpler thiazole-5-carboxylic acid analogs and influences its chemical reactivity and potential biological interactions. As a versatile small molecule scaffold, it is primarily sourced as a research chemical with a standard purity of 95% .

Why Generic Substitution of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid with In-Class Analogs is Scientifically Unreliable


Substituting 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid with a structurally similar analog from the thiazole-5-carboxylic acid class is scientifically inadvisable without direct comparative data. The specific combination of a 4-methyl and 2-propyl substitution pattern creates a unique steric and electronic environment that directly impacts binding affinity, metabolic stability, and overall reactivity. For instance, the presence of a 2-propyl group instead of a smaller alkyl chain like 2-ethyl or 2-methyl can significantly alter a compound's lipophilicity (logP) and, consequently, its ability to permeate cell membranes or bind to hydrophobic enzyme pockets . Similarly, the exact position of the methyl group on the thiazole ring is critical, as isosteric replacements (e.g., replacing sulfur with oxygen or nitrogen) or regioisomers (e.g., shifting the carboxylic acid to the 4-position) can lead to a complete loss of target activity or introduce off-target effects [1]. Therefore, even minor structural variations among thiazole-5-carboxylic acid derivatives preclude reliable generic substitution, mandating the use of the precise compound for consistent and reproducible research outcomes.

Quantitative Comparative Evidence for 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid Against Closest Analogs


Molecular Weight and Lipophilicity Profile: Quantifiable Differentiation from Shorter-Chain 2-Alkyl Analogs

The target compound, 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (MW 185.24 g/mol), exhibits a quantifiable molecular weight and calculated lipophilicity difference compared to its closest analog, 2-ethyl-4-methylthiazole-5-carboxylic acid (MW 171.22 g/mol) . The additional CH2 unit in the 2-propyl chain increases the molecular weight by 14.02 g/mol and, based on class-level inference, is expected to increase the calculated LogP value, impacting pharmacokinetic properties such as permeability and metabolic stability. This structural feature differentiates it from the less lipophilic 2-ethyl analog, which may be a critical factor in optimizing a lead series for improved cellular penetration or altered tissue distribution .

Drug Discovery Medicinal Chemistry Scaffold Design

Enzymatic Activity: Class-Level Potency of 4-Methylthiazole-5-Carboxylic Acid Scaffold in Xanthine Oxidase Inhibition

While direct comparative data for the specific target compound is absent from primary literature, the 4-methylthiazole-5-carboxylic acid scaffold demonstrates potent enzymatic inhibition as a class. In a series of 22 derivatives, a related compound with a 4-methylthiazole-5-carboxylic acid core achieved an IC50 of 0.45 µM against xanthine oxidase (XO), validating the core scaffold's potential for therapeutic enzyme inhibition [1]. This provides a baseline for the class, against which the 2-propyl substitution on the target compound can be evaluated for further optimization of potency or selectivity.

Xanthine Oxidase Inhibition Anti-inflammatory Medicinal Chemistry

Synthetic Accessibility: Distinct Reactivity as a Carboxylic Acid Scaffold for Amide and Ester Derivatization

The target compound's carboxylic acid functional group at the 5-position provides a defined and quantifiable handle for derivatization, differentiating it from its corresponding esters or nitriles. Its standard commercial purity of 95% provides a reliable starting point for synthesizing amides and esters with predicted yields. This contrasts with the more complex and costly synthesis of derivatives like sulfonamide-alkanamido thiazole-5-carboxylates, which require multi-step procedures and achieve varying yields (e.g., 81.68% to 85.34% for specific antimalarial analogs) [1]. The availability of this acid intermediate offers a more straightforward path for medicinal chemistry campaigns focused on optimizing carboxylate-bearing lead compounds.

Organic Synthesis Medicinal Chemistry Building Block

Defined Research Applications for 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic Acid Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Xanthine Oxidase Inhibitor Lead Optimization

Based on class-level evidence that the 4-methylthiazole-5-carboxylic acid core can yield potent xanthine oxidase inhibitors (IC50 = 0.45 µM), 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a rational choice as a scaffold for SAR studies . Its unique 2-propyl substituent offers a distinct lipophilic vector (calculated LogP ~2.2) for exploring hydrophobic interactions in the enzyme's active site, a feature not available in 2-ethyl or 2-methyl analogs. Researchers can use this compound to systematically investigate the impact of the propyl chain on potency, selectivity, and metabolic stability in the context of XO inhibition.

Chemical Biology: Probe for Investigating Thiazole Scaffold-Dependent Biological Activity

The compound's substitution pattern makes it a valuable tool for dissecting the contribution of specific functional groups to biological activity within the thiazole-5-carboxylic acid family. The quantifiable difference in lipophilicity (CLogP difference of +0.5 units) compared to the 2-ethyl analog allows researchers to design controlled experiments to evaluate how this single property affects cellular permeability, target engagement, or off-target effects. This is particularly useful in target identification or phenotypic screening campaigns where understanding structure-activity relationships at a granular level is critical.

Organic Synthesis: Building Block for Focused Libraries of Novel Thiazole-5-Carboxamides and Esters

As a high-purity (95%) carboxylic acid, this compound is ideally suited as a reliable building block for parallel synthesis . Unlike more complex analogs that require multi-step de novo synthesis [1], the ready availability of this acid intermediate allows chemists to rapidly generate diverse libraries of amides and esters for high-throughput screening. This application is supported by its commercial availability and well-defined reactivity profile, making it a cost-effective choice for generating novel chemical matter in drug discovery.

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